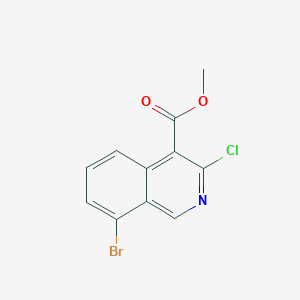
Pyridine-4-sulfonic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-4-sulfonic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, along with a hydrochloride group. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine-4-sulfonic acid hydrochloride can be synthesized through several methods. One common approach involves the sulfonation of pyridine using concentrated sulfuric acid or oleum. This reaction typically requires high temperatures and can be catalyzed by mercury salts . Another method involves the diazotation of 4-aminopyridine followed by the substitution of the diazo group with a sulfonyl group . This process is carried out under mild conditions and results in the formation of pyridine-4-sulfonic acid, which can then be converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct sulfonation of pyridine under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C . This method is efficient for large-scale production and ensures high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .
Applications De Recherche Scientifique
Pyridine-4-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-4-sulfonic acid hydrochloride involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, leading to enzyme inhibition or activation . Additionally, the hydrochloride group can enhance the solubility and stability of the compound, making it more effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-3-sulfonic acid hydrochloride
- Pyridine-2-sulfonic acid hydrochloride
- Pyridine-4-carboxylic acid hydrochloride
Comparison
Pyridine-4-sulfonic acid hydrochloride is unique due to the position of the sulfonic acid group on the fourth carbon of the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to pyridine-3-sulfonic acid hydrochloride and pyridine-2-sulfonic acid hydrochloride, the 4-positioned sulfonic acid group offers different steric and electronic effects, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C5H6ClNO3S |
|---|---|
Poids moléculaire |
195.62 g/mol |
Nom IUPAC |
pyridine-4-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H |
Clé InChI |
NUKYYQUCXPBGGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1S(=O)(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


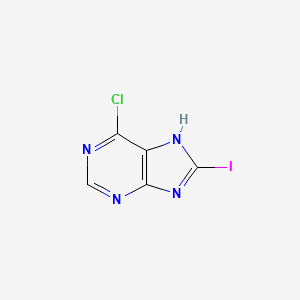

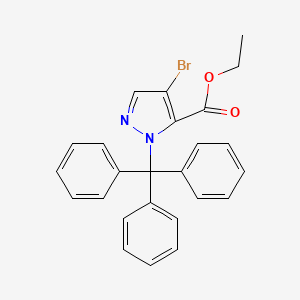
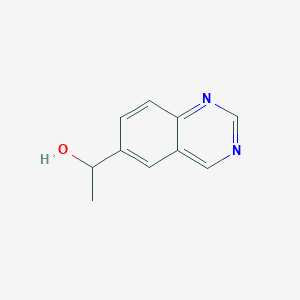

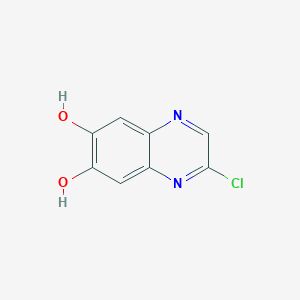


![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
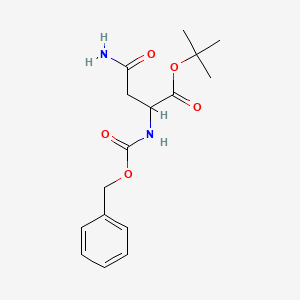
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
